molecular formula C23H15Cl2NO2S3 B1681698 S-diclofenac CAS No. 912758-00-0

S-diclofenac

Cat. No.: B1681698
CAS No.: 912758-00-0
M. Wt: 504.5 g/mol
InChI Key: BRDUXOHVEZVAHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

S-Diclofenac, a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, primarily targets the enzymes cyclooxygenase-1 and -2 (COX-1 and COX-2) . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

This compound inhibits COX-1 and COX-2, thereby reducing the production of PGs . This inhibition is the common mechanism linking each effect of diclofenac . The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion, which is related to increased potency .

Biochemical Pathways

The inhibition of COX-1 and COX-2 by this compound leads to a decrease in the formation of prostaglandin precursors . This affects the biochemical pathways involved in inflammation and pain signaling . The initial hydroxylation of diclofenac has been detected in all tested isolates .

Pharmacokinetics

When given orally, the absorption of this compound is rapid and complete . It binds extensively to plasma albumin . The area under the plasma concentration-time curve (AUC) of diclofenac is proportional to the dose for oral doses between 25 to 150mg . Diclofenac is eliminated following biotransformation to glucoroconjugated and sulphate metabolites which are excreted in urine, very little drug is eliminated unchanged .

Result of Action

The inhibition of COX-1 and COX-2 by this compound leads to decreased formation of prostaglandin precursors, resulting in antipyretic, analgesic, and anti-inflammatory properties . This makes this compound a first-line therapy for acute and chronic pain and inflammation from a variety of causes .

Action Environment

This compound is widely detected in European surface waters, especially downstream from Wastewater Treatment Plants (WWTPs) . As wastewater is the key exposure route for wildlife, environmental factors such as water quality and treatment processes can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

S-Diclofenac plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to affect liver histology and protein expression levels . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to cause alterations in hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its pharmacological and potentially toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, studies have shown that co-administration of this compound with certain bacteria strains can lead to significant alterations in liver histology and protein expression levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[2-(2,6-dichloroanilino)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO2S3/c24-17-5-3-6-18(25)23(17)26-19-7-2-1-4-15(19)12-21(27)28-16-10-8-14(9-11-16)20-13-22(29)31-30-20/h1-11,13,26H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDUXOHVEZVAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OC2=CC=C(C=C2)C3=CC(=S)SS3)NC4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701318005
Record name S-Diclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912758-00-0
Record name S-Diclofenac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912758-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Diclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912758000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Diclofenac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701318005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To the solution of 1 (diclofenac, 890 mg, 3.0 mmol) in 50 mL of N,N-dimethylformamide, hydroxybenzotriazole (445 mg, 3.3 mmol) and DCC (680 mg, 3.3 mmol) were added with stirring at 0° C. for 1 h. To the reaction mixture 5-p-hydroxyphenyl-1,2-dithiole-3-thione (2; 678 mg, 3 mmol) was added and stirred for 1 h at 0° C. and 3 h at room temperature. After filtration, the filtrate was evaporated under reduced pressure and the oily residue thus obtained was dissolved in ethyl acetate; the organic layer was washed with brine, dried on anhydrous MgSO4, filtered and the solvent evaporated. The crude product 3 was loaded on a silica gel open column and eluted with CH2Cl2/MeOH (9/1), from which [2-(2,6-dichloro-phenylamino)-phenyl]-acetic acid 4-(5-thioxo-5H-[1,2]dithiol-3-yl)-phenyl ester (3) was obtained (1.1 g, 74% yield).
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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